molecular formula C13H11BrFNO B1333192 1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 428495-37-8

1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1333192
CAS RN: 428495-37-8
M. Wt: 296.13 g/mol
InChI Key: VKOXFSJXIPYKHZ-UHFFFAOYSA-N
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Description

The compound "1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is a multifunctionalized pyrrole derivative. Pyrrole derivatives are of significant interest due to their presence in various biologically active compounds and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrrole-3-carbaldehydes, which are structurally related to the compound , can be achieved through a one-pot three-component reaction. This process involves a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation, as reported in the synthesis of functionalized pyrrole-3-carbaldehydes from 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines . Additionally, the synthesis of 3-fluoropyrroles has been described through electrophilic alpha,alpha-difluorination of the imino bond and subsequent aromatization . These methods provide a foundation for the synthesis of the compound , although the specific synthesis details for "1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" are not directly provided in the data.

Molecular Structure Analysis

While the exact molecular structure analysis of "1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is not detailed, related compounds have been studied using X-ray diffraction analysis . This technique allows for the determination of the molecular geometry and confirmation of the molecular structure. Additionally, computational methods such as HF and DFT calculations can be used to optimize the molecular structure and predict vibrational frequencies, as demonstrated in the study of a similar compound .

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can be inferred from studies on similar compounds. For example, 4-Bromo-1,6-methano10annulene-3-carbaldehyde reacts with dinucleophiles to form heteroanellated compounds . This suggests that the bromo and aldehyde functional groups in "1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" may also participate in nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on their substitution patterns. Solvatochromic studies of related compounds indicate that the photophysical properties are influenced by solvent polarity . The presence of electron-withdrawing groups such as bromo and fluoro substituents can affect the electron density distribution within the molecule, potentially impacting its reactivity and physical properties. The compound's infrared spectrum and optical properties can be studied experimentally and theoretically to gain insights into its behavior .

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a pyrrole derivative, finds its applications primarily in the field of organic synthesis and chemical research. One study focuses on the new synthesis of 3-fluoropyrroles, where related carbaldehydes are prepared via electrophilic alpha,alpha-difluorination and dehydrofluorination, demonstrating a method for synthesizing various 3-fluorinated pyrroles (Surmont et al., 2009).

Steric and Structural Analysis

N-aryl pyrroles, including those structurally similar to our compound of interest, have been analyzed for their steric properties. The synthesis of such compounds involves Vilsmeier–Haack formylation, and their diastereoisomeric complexes have been studied through NMR spectroscopy, contributing to the understanding of their molecular behavior and potential for chemical transformations (Vorkapić-Furač et al., 1989).

Applications in Polymer Synthesis

Pyrrole derivatives play a crucial role in the synthesis of polymers. A study discusses the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, showcasing their solubility in organic solvents and strong fluorescence properties. These characteristics make them valuable in the development of new materials with potential applications in various industrial sectors (Zhang & Tieke, 2008).

Role in Corrosion Inhibition

Further, N-arylpyrroles, including compounds structurally related to 1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, have demonstrated their potential as corrosion inhibitors for aluminum in acidic environments. Their adsorption characteristics and efficiency in inhibiting corrosion expand the possible industrial applications of these compounds (Grubač et al., 2002).

Biomedical Research

In the field of biomedical research, related pyrrole derivatives have shown inhibitory activity against tumor cell proliferation, highlighting their potential in developing new antitumor agents. Such studies provide a foundation for further exploration of pyrrole derivatives in pharmaceutical research (Jia et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its potential use in pharmaceuticals, as a building block in organic synthesis, or for its physical and chemical properties .

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO/c1-8-5-10(7-17)9(2)16(8)13-4-3-11(14)6-12(13)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOXFSJXIPYKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Br)F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378135
Record name 1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

428495-37-8
Record name 1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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